molecular formula C11H22N2O2 B12687066 Unii-bzg1B5LA46 CAS No. 1174751-61-1

Unii-bzg1B5LA46

Cat. No.: B12687066
CAS No.: 1174751-61-1
M. Wt: 214.30 g/mol
InChI Key: HYQYXDHNQSCRHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Cancer Therapeutics

Unii-bzg1B5LA46 has been investigated for its potential in cancer treatment through the modulation of the ubiquitin-proteasome system. Inhibition of specific deubiquitinating enzymes (DUBs) can lead to the accumulation of pro-apoptotic factors, thereby promoting cancer cell death.

  • Case Study: HDAC6 Inhibition
    A recent study identified a chemical probe targeting the zinc-finger ubiquitin-binding domain of histone deacetylase 6 (HDAC6). This compound demonstrated significant selectivity and efficacy in inhibiting HDAC6 in vitro, which is a promising target for cancer therapy due to its role in tumorigenesis and metastasis .

Viral Infections

Research has shown that compounds like this compound can inhibit viral replication by interfering with the ubiquitin-proteasome system. For example, engineered ubiquitins have been used to block viral protein processing, demonstrating potential therapeutic strategies against viruses such as MERS-CoV.

  • Case Study: Ubiquitin Engineering
    In a study focusing on MERS-CoV, engineered ubiquitins were shown to effectively inhibit viral replication by targeting specific proteases involved in viral polyprotein processing . This highlights the potential of this compound in antiviral therapies.

Cellular Mechanisms and Disease Models

This compound is also being explored for its role in understanding cellular mechanisms related to neurodegenerative diseases and other disorders where protein aggregation is a hallmark.

  • Case Study: Neurodegeneration
    A study characterized the interaction between ubiquitin-binding domains and protein aggregates, providing insights into how modulation of these interactions could lead to therapeutic strategies for diseases such as Alzheimer's .

Data Tables

Application AreaCompound/TargetMechanism of ActionReference
Cancer TherapeuticsHDAC6Inhibition of deubiquitination leading to apoptosis
Viral InfectionsMERS-CoV ProteasesBlocking viral protein processing
Neurodegenerative DiseasesUbiquitin-binding domainsModulating protein aggregation pathways

Conclusions

The compound this compound shows significant promise in various scientific research applications, particularly within cancer therapeutics and viral infection control. Its ability to modulate the ubiquitin-proteasome system opens avenues for innovative therapeutic strategies. Continued research into its mechanisms and applications will be crucial for developing effective treatments across multiple disease contexts.

Mechanism of Action

The mechanism of action of 9-azabicyclo(331)nonan-3-amine, 9-methyl-, (3-endo)-, acetate involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate include other bicyclic amine derivatives and related structures. Some examples are:

  • 9-azabicyclo(3.3.1)nonane derivatives
  • 9-methyl-9-azabicyclo(3.3.1)nonane

Uniqueness

The uniqueness of 9-azabicyclo(331)nonan-3-amine, 9-methyl-, (3-endo)-, acetate lies in its specific structural features and chemical properties, which differentiate it from other similar compounds

Properties

CAS No.

1174751-61-1

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)

InChI Key

HYQYXDHNQSCRHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C2CCCC1CC(C2)N

Origin of Product

United States

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